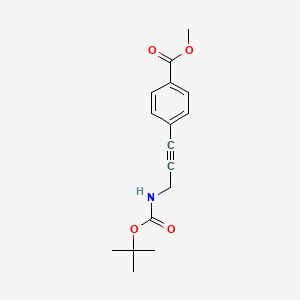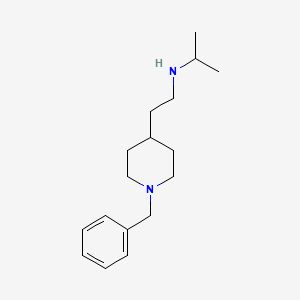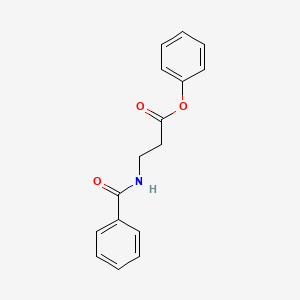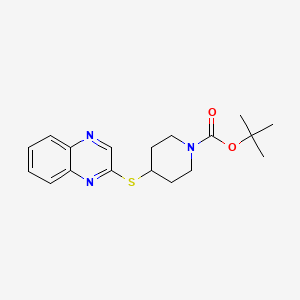
methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate is a chemical compound with the molecular formula C16H19NO4. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available methyl 4-iodobenzoate and N-Boc-3-aminoprop-1-yne.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where methyl 4-iodobenzoate reacts with N-Boc-3-aminoprop-1-yne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and alkyne positions.
Oxidation and Reduction: The alkyne group can be reduced to an alkene or alkane, and the ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.
Major Products Formed
Deprotection: Yields 4-(3-aminoprop-1-ynyl)benzoic acid.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Reduction: Produces 4-(3-aminopropyl)benzoate or 4-(3-aminopropyl)benzoic acid.
科学的研究の応用
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: The amine group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
類似化合物との比較
Similar Compounds
Methyl 4-(3-aminoprop-1-ynyl)benzoate: Lacks the Boc protecting group, making it more reactive.
4-(N-Boc-3-aminoprop-1-ynyl)benzoic acid: Contains a carboxylic acid group instead of an ester.
N-Boc-3-aminoprop-1-yne: A simpler molecule without the benzoate moiety.
Uniqueness
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate is unique due to its combination of a Boc-protected amine, an ester group, and an alkyne moiety. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
CAS番号 |
203453-81-0 |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC名 |
methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoate |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)17-11-5-6-12-7-9-13(10-8-12)14(18)20-4/h7-10H,11H2,1-4H3,(H,17,19) |
InChIキー |
RMSVHHKGHLFASS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)









![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)



